Hydrazine cyanurate

Description

Overview of Hydrazine (B178648) and Cyanurate Compound Classes

To comprehend hydrazine cyanurate, it is essential to first understand its constituent components.

Hydrazine and its Derivatives:

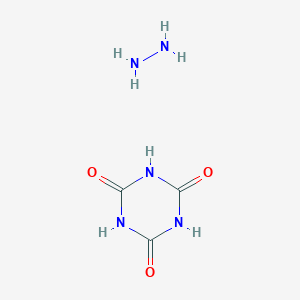

Hydrazine (N₂H₄) is an inorganic compound that is a colorless, flammable liquid with an ammonia-like odor. wikipedia.org It and its derivatives are a class of substances characterized by a nitrogen-nitrogen single bond. wikipedia.orgontosight.aiontosight.ai This structural feature makes them highly reactive and versatile in various chemical syntheses. nih.gov Hydrazine compounds are utilized in a wide array of applications, including as rocket propellants, in the synthesis of pharmaceuticals and agrochemicals, and as foaming agents for polymers. wikipedia.orgontosight.ainih.gov They are known to be energetic materials, capable of releasing significant amounts of energy upon decomposition. numberanalytics.comcaltech.edu The thermal decomposition of hydrazine is influenced by factors such as temperature and pressure, with ammonia (B1221849) being a primary product at lower temperatures, and hydrogen and nitrogen gases dominating at higher temperatures. caltech.edunih.gov

Cyanurate and its Derivatives:

Cyanuric acid, also known as isocyanuric acid, and its derivatives belong to a class of heterocyclic compounds. nsw.gov.au The nomenclature can be based on its tautomeric forms: the trihydroxy form (cyanuric acid) or the trioxo form (isocyanuric acid). researchgate.net These compounds have found commercial importance in various sectors. researchgate.net For instance, chlorinated isocyanurates are widely used as disinfectants and sanitizers in swimming pools because they stabilize chlorine from degradation by UV light. nsw.gov.aunih.govepa.gov Melamine (B1676169) cyanurate, another derivative, is a significant flame retardant used in plastics. researchgate.net The chemistry of cyanuric acid is diverse due to its multiple reaction sites, allowing for the synthesis of various functionalized derivatives. researchgate.net

Historical Development and Emerging Significance of this compound

The study of energetic materials, a class to which this compound belongs, has a long history, dating back to the invention of gunpowder. numberanalytics.comias.ac.in The continuous search for more powerful, safer, and cost-effective energetic materials has driven research in this field. caltech.edu While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, its significance has emerged with the broader investigation into nitrogen-rich compounds as high-energy materials.

The emerging significance of this compound lies in its potential as a high-energy density material. Such materials are crucial for advancements in aerospace, defense, and other technologies requiring compact and efficient energy sources. numberanalytics.com The combination of the fuel-like properties of the hydrazinium (B103819) cation and the oxidizing nature of the cyanurate anion within a single molecular structure makes it an intriguing candidate for propellants and other energetic applications. Research into compounds like this compound is part of a larger effort to develop next-generation energetic materials with tailored properties.

Current Research Landscape and Key Challenges

The current research on this compound primarily focuses on its synthesis, structural characterization, and thermal decomposition behavior. Scientists are exploring different methods to synthesize the compound and to understand its crystal structure, which provides fundamental insights into its stability and energetic properties. researchgate.neteurjchem.com Spectroscopic techniques are employed to analyze its molecular structure and bonding. scirp.orgua.esmoca.net.ua

A significant area of investigation is the thermal decomposition of this compound. Understanding how the compound behaves when heated is critical for assessing its potential as an energetic material and for ensuring its safe handling. Researchers use techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study its decomposition pathways and the amount of energy released. mdpi.com

Key challenges in the field include:

Controlled Synthesis: Achieving a consistent and scalable synthesis process to produce this compound with desired purity and crystal morphology.

Detailed Decomposition Mechanism: Fully elucidating the complex chemical reactions that occur during its thermal decomposition to better predict its performance and stability.

Sensitivity and Stability: Balancing the need for high energy output with the requirement for sufficient stability to prevent accidental initiation.

Computational Modeling: Developing accurate theoretical models to predict the properties and behavior of this compound, which can guide experimental work and accelerate the discovery of new, related materials. researchgate.netacs.org

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound is driven by several key objectives. A primary goal is to establish a thorough understanding of its fundamental chemical and physical properties. This includes determining its crystal structure, spectroscopic characteristics, and thermal behavior. researchgate.netvcaa.vic.edu.auajol.info

A significant objective of the research is to explore its potential as a high-energy material. numberanalytics.comcaltech.edu This involves quantifying its energetic performance, such as its heat of formation and the volume of gas produced upon decomposition. The aim is to evaluate its suitability for applications like propellants or gas generants.

Furthermore, academic studies often aim to contribute to the broader field of materials science by providing insights into the structure-property relationships of energetic compounds. researchgate.net By understanding how the arrangement of atoms in this compound influences its properties, researchers can develop principles for designing new materials with tailored energetic characteristics. The investigation of such compounds also provides a platform for developing and refining experimental and computational techniques for characterizing energetic materials. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

hydrazine;1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWJAYUHYGWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172188 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18836-29-8 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Hydrazine Cyanurate

Established Synthesis Routes

The primary and most established methods for preparing hydrazine (B178648) cyanurate involve direct reaction between its precursors, typically controlled by solvent selection or precipitation techniques to ensure product purity and yield.

Solvent-Controlled Preparation and Purity Enhancement

The use of mixed solvent systems, for instance, a combination of water and an organic solvent like ethanol, can be advantageous. google.com The organic solvent can modify the solubility of the reactants and the product, potentially leading to higher yields and more controlled crystal growth. For example, in the synthesis of related melamine (B1676169) cyanurate, using a mixed solvent of water and DMF, ethanol, or acetone (B3395972) has been shown to produce nano-sized particles. google.com

Purity enhancement is often achieved through recrystallization. orgsyn.org This process involves dissolving the crude hydrazine cyanurate product in a suitable hot solvent and then allowing it to cool, which typically results in the formation of purer, more well-defined crystals as impurities remain in the solution. orgsyn.org The selection of the recrystallization solvent is crucial for maximizing the recovery of the purified product.

Table 1: Solvent Effects on Cyanurate Synthesis This interactive table summarizes the impact of different solvents on the synthesis of cyanurate compounds, based on findings from related preparations.

| Solvent System | Reactant Ratio (Melamine:Cyanuric Acid) | Temperature (°C) | Reaction Time (hours) | Potential Outcome |

| Water-DMF | 1:0.8 - 1.5 | 60-150 | 0.3 - 10 | Nanoparticle formation |

| Water-Ethanol | 1:0.8 - 1.5 | 60-150 | 0.3 - 10 | Controlled crystal growth |

| Water-Acetone | 1:0.8 - 1.5 | 60-150 | 0.3 - 10 | Nanoparticle formation |

Note: Data is illustrative of cyanurate synthesis principles. Specific conditions for this compound may vary.

Precipitation-Based Formation

Precipitation is a common and straightforward method for isolating this compound from a reaction mixture. sciencemadness.org Since this compound is slightly soluble in certain solvents, it can be precipitated by reacting aqueous solutions of hydrazine or hydrazine hydrate (B1144303) with cyanuric acid. sciencemadness.orgsciencemadness.org

Advanced Synthesis Strategies for Specific Applications

Beyond general preparation, the synthesis of this compound can be adapted for specific uses, such as a controlled nitrogen source or as a precursor for creating new, functionalized molecules.

Preparation as a Solid Nitrogen Source

This compound is a nitrogen-rich compound, making it a candidate for applications where a solid, stable source of nitrogen is required. acs.org One such application is in the growth of thin nitride films for the semiconductor industry. The compound's utility in this area stems from its thermal decomposition properties; upon heating, it decomposes to release nitrogen-containing species. nasa.govresearchgate.net

The synthesis for this purpose focuses on producing a pure, stable product that decomposes predictably. The preparation involves the standard reaction of hydrazine with cyanuric acid, with an emphasis on obtaining a product free of impurities that could interfere with the decomposition process or contaminate the resulting nitride film. The thermal stability of this compound, which decomposes at approximately 200°C, allows for the controlled release of anhydrous hydrazine, a key component for nitridation processes. The synthesis must ensure that the final product has the desired thermal decomposition profile for the specific application. acs.orgresearchgate.net

Table 2: Thermal Properties of Hydrazine for Nitrogen Release

| Property | Value/Description | Relevance to Application |

| Decomposition Temperature | ~200 °C | Defines the temperature for nitrogen release. |

| Decomposition Products | Anhydrous hydrazine, ammonia (B1221849), nitrogen gas | Provides the reactive species for nitridation. nasa.govresearchgate.net |

| Form | Solid, crystalline powder | Allows for stable storage and handling before use. scbt.com |

Derivatization for Tailored Reactivity

Derivatization refers to the chemical modification of a compound to produce a new substance with different properties. While this compound itself is a salt formed from two components, the concept of derivatization can be applied to its constituent parts, cyanuric acid and hydrazine, to create molecules with tailored reactivity. medicopublication.com

For instance, cyanuric acid (or its derivative, cyanuric chloride) can be reacted with various nucleophiles, including hydrazine derivatives, to synthesize a range of s-triazine compounds. scribd.com This step-wise replacement of atoms on the triazine ring allows for the creation of complex molecules with specific functionalities. sciencemadness.org Research has shown the synthesis of new tris-hydrazones derived from cyanuric acid by first reacting it with chloro ethyl acetate, followed by treatment with hydrazine hydrate, and then reacting the resulting acid hydrazide with various aldehydes. medicopublication.com

Similarly, hydrazine itself is a reactive molecule that can be derivatized in numerous ways, such as through reactions with aldehydes and ketones to form hydrazones, or via alkylation. researchgate.netgoogle.comorganic-chemistry.org Although direct derivatization of the intact this compound salt is not commonly described, the synthesis of related structures indicates a rich field for creating new materials. For example, complexing agents containing hydrazide groups have been used in the synthesis of modified melamine cyanurate flame retardants. google.com These approaches highlight the potential for using the fundamental components of this compound to build more complex, functional molecules for various applications.

Advanced Characterization Techniques in Hydrazine Cyanurate Studies

Spectroscopic Probes for Molecular Structure and Bonding

Spectroscopic methods are instrumental in providing a detailed picture of the molecular framework and the nature of the chemical bonds within hydrazine (B178648) cyanurate.

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the molecular vibrations of a compound. spectroscopyonline.comsepscience.com These methods are complementary, with FTIR being more sensitive to polar functional groups and Raman providing better information on symmetric, non-polar bonds. spectroscopyonline.com The combination of both techniques provides a comprehensive characterization of the vibrational properties of materials like hydrazine and its derivatives. spectroscopyonline.comnih.gov

In studies of related compounds, FTIR and Raman spectra reveal characteristic vibrational modes. scielo.org.mx For instance, in hydrazine, key spectral features include N-H stretching, NH2 rocking, and N-N stretching modes. nih.gov The analysis of shifts in these vibrational frequencies can provide information on hydrogen bonding. nih.gov

Table 1: Representative Vibrational Modes in Hydrazine-Related Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretching | 3100 - 3400 | FTIR, Raman |

| C=O Stretching | 1650 - 1800 | FTIR |

| Amide I | ~1650 | FTIR, Raman |

| Amide II | ~1550 | FTIR |

| NH₂ Rocking | 1100 - 1300 | FTIR, Raman |

| N-N Stretching | 900 - 1200 | Raman |

Note: Specific peak positions for hydrazine cyanurate may vary. Data compiled from general knowledge of functional group frequencies and studies on related compounds. spectroscopyonline.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei, such as ¹H (protons) and ¹³C. bhu.ac.in It provides direct information about the carbon skeleton and the protons attached to it. bhu.ac.in

Table 2: General Chemical Shift Ranges for Related Functional Groups in NMR

| Nucleus | Functional Group Type | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Amine/Amide (N-H) | 5.0 - 8.5 |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹³C | Carbonyl (C=O) | 170 - 220 |

| ¹³C | Aromatic/Alkenyl (C=C) | 110 - 150 |

Note: These are general ranges and the exact shifts for this compound would depend on its specific electronic structure and solvent used for analysis. bhu.ac.in

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.org

XPS has been employed to analyze surfaces nitridated using this compound as a nitrogen source. aip.org In one study, the nitridated surfaces of Gallium Arsenide (GaAs) were analyzed and found to be primarily composed of GaN, GaAs, and Ga₂O₃. aip.orgresearchgate.net High-resolution XPS spectra can de-convolute peaks to identify different chemical states of an element. For instance, in studies of melamine (B1676169) cyanurate, the N 1s spectrum can be resolved into three peaks corresponding to different nitrogen environments (e.g., NH₂, C=N-C). researchgate.net Similarly, analysis of metal oxides reduced by hydrazine showed that the N 1s peak could distinguish between gas phase and adsorbed hydrazine species. aip.org

Table 3: Representative Binding Energies from XPS Analysis of Related Systems

| Element & Orbital | Chemical State/Compound | Approximate Binding Energy (eV) |

|---|---|---|

| N 1s | Adsorbed Hydrazine | ~400 |

| N 1s | Gas Phase Hydrazine | ~406 |

| N 1s | C=N-C in Melamine Cyanurate | ~399.28 |

Note: Data compiled from studies on related systems. aip.orgresearchgate.net The precise binding energies for this compound would require direct experimental measurement.

Other Advanced Spectroscopic Methods (e.g., THz-TDS, UV-Vis Absorption)

Other advanced spectroscopic techniques provide further layers of information.

Terahertz Time-Domain Spectroscopy (THz-TDS) probes low-frequency vibrational modes (typically 0.1-3 THz) corresponding to collective motions in a crystal lattice, such as intermolecular vibrations and hydrogen bond dynamics. spectroscopyonline.com This makes it particularly effective for studying crystalline structures and polymorphism. spectroscopyonline.comcam.ac.uk The THz spectrum of a co-crystal is significantly different from a simple superposition of its individual components, indicating the formation of a new phase with unique hydrogen bonding networks. spectroscopyonline.com While not requiring a chromophore, THz-TDS can be used to determine solute concentration. cam.ac.uk

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy measures the electronic transitions within a molecule. It is often used to determine the concentration of substances in solution. moca.net.ua For hydrazine, UV-Vis spectroscopy can be used for quantitative determination, often after a reaction to produce a colored product with a distinct absorption maximum. moca.net.ua For example, hydrazine can induce the aggregation of gold nanoparticles, leading to a color change that can be monitored by a UV-Vis spectrometer. moca.net.uaresearchgate.net

Structural and Morphological Analysis

Beyond molecular bonding, understanding the macroscopic structure and crystal packing is crucial.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive technique for determining the crystal structure of a solid material. forcetechnology.com By analyzing the angles and intensities of the diffracted X-ray beams, one can determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. forcetechnology.com Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for identification. forcetechnology.com

While a specific full crystal structure solution for this compound was not detailed in the provided search results, XRD is the standard method for such a determination. scirp.org For complex organic molecules where single crystals are unavailable, structure determination can be achieved from powder XRD data, often guided by solid-state NMR and computational modeling. rsc.org For related hydrazone compounds, single-crystal XRD has been used to determine lattice constants (a, b, c), cell angles (α, β, γ), space group, and the precise bond lengths and angles of the molecule within the crystal. scirp.orgresearchgate.net

Table 4: Example of Crystal Data Obtainable from Single-Crystal XRD

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Describes the symmetry of the crystal (e.g., P2₁/c) |

| a, b, c (Å) | Dimensions of the unit cell axes |

| α, β, γ (°) | Angles between the unit cell axes |

| V (ų) | Volume of the unit cell |

Note: This table illustrates the type of data obtained from an XRD experiment, as demonstrated in studies of similar compounds. scirp.orgresearchgate.net

Electron and Atomic Force Microscopy (e.g., SEM, HRTEM, AFM)

The morphological and structural characterization of materials at the micro and nanoscale is fundamental to understanding their properties. In the study of this compound and related compounds, electron and atomic force microscopy techniques are indispensable for providing high-resolution imaging of surface topography, crystal structure, and particle morphology. nih.govmdpi.com

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. mdpi.com It is widely employed to analyze the surface topology, morphology, and composition of materials. mdpi.com In the context of cyanurate-based compounds, SEM is used to investigate crystal morphology and the size distribution of particles. For instance, studies on the related compound melamine cyanurate have used SEM to observe its structure and morphology. ccspublishing.org.cn Similarly, polymers synthesized using hydrazine have been characterized by SEM to understand their morphological features, such as the formation of hollow structures. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) offers significantly higher resolution than SEM, enabling the visualization of the crystalline structure of materials, including atomic lattices and grain boundaries. youtube.com This technique is particularly valuable for analyzing nanomaterials. youtube.com In studies of materials involving hydrazine, HRTEM has been used to characterize the structure and distribution of nanoparticles on modified electrodes. nih.gov While specific HRTEM studies focused solely on this compound are not prevalent, the technique's capability to reveal detailed grain and crystallite structure makes it a powerful tool for in-depth analysis of its crystalline nature. youtube.comscispace.com

Atomic Force Microscopy (AFM) provides three-dimensional surface topography with nanoscale resolution. researchgate.net Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments, even on living cells. nih.gov It works by scanning a sharp tip attached to a cantilever across the sample surface; the deflection of the cantilever is used to create a topographical map. AFM has been directly applied in studies involving this compound, where it was used to analyze the surface morphology of substrates after a nitridation process using this compound as a solid-state hydrazine source. researchgate.net Bimodal AFM is a more advanced iteration of the technique that can offer highly accurate imaging of grain orientations in thin films by measuring the energy dissipated between the tip and the sample. icmab.es

The following table summarizes the applications of these microscopy techniques in the analysis of this compound and analogous materials.

| Microscopy Technique | Information Obtained | Research Findings/Applications |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle/crystal morphology, size, and distribution. mdpi.com | Used to characterize the morphology of related cyanurate compounds and hydrazine-based polymers, revealing features like crystal shape and hollow structures. ccspublishing.org.cnnih.gov |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Crystalline structure, lattice imaging, grain size, and nanoparticle distribution. youtube.comscispace.com | Applied to characterize nanoparticles in hydrazine-related sensor materials, providing detailed structural information at the nanoscale. nih.gov |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, and grain orientation. researchgate.neticmab.es | Directly used to analyze the surface morphology of substrates treated with this compound for nitridation. researchgate.net |

Surface-Sensitive Characterization Methods (e.g., In Situ XPS)

Surface-sensitive techniques are critical for probing the elemental composition and chemical states at the outermost layers of a material. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique in this category, providing information from the top 1 to 10 nanometers of a surface. osti.govcea.fr In-situ XPS allows for the analysis of a sample in real-time under controlled conditions, such as during heating or exposure to a reactive gas, offering dynamic insights into surface reactions. aip.org

XPS has been instrumental in studies involving this compound and its constituent parts. In research where this compound was used as a nitrogen source for growing thin nitride films, XPS was the primary method for analyzing the chemical composition of the resulting surfaces. researchgate.net These analyses confirmed the formation of compounds like gallium nitride. researchgate.net

The power of XPS lies in its ability to identify the chemical environment of an element through small shifts in its core-level binding energies. For a compound like this compound, XPS can distinguish between the nitrogen atoms in the cyanurate ring and those in the hydrazine moiety.

Nitrogen in Cyanurate Ring: Based on studies of the analogous melamine cyanurate (MCA), the N 1s spectrum for the cyanurate ring is complex. It can be deconvoluted into multiple peaks. For MCA, peaks are typically found around 399.0 eV and 400.4 eV, corresponding to different nitrogen environments within the triazine ring structure (e.g., C=N-C). researchgate.net

Nitrogen in Hydrazine: Studies on hydrazine adsorption on metal surfaces have identified the N 1s peak for adsorbed molecular hydrazine at a binding energy of approximately 400 eV. aip.org Other research on the thermal nitridation of silicon using hydrazine reported a constant N 1s binding energy at 398.1 eV, which was attributed to the formed silicon nitride film. aip.org

In-situ XPS studies of the reduction of metal oxides by hydrazine have shown that it is possible to distinguish between gas-phase and adsorbed hydrazine species based on their distinct N 1s binding energies (406 eV for gas-phase vs. 400 eV for adsorbed). aip.org This capability is crucial for monitoring surface reactions involving this compound, such as its thermal decomposition, where hydrazine is released.

The table below outlines the expected XPS signals for this compound, based on data from related compounds.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical Environment | Reference/Analogue |

|---|---|---|---|---|

| Nitrogen | N 1s | ~399.0 - 400.5 eV | Nitrogen atoms within the cyanurate ring structure. | Melamine Cyanurate researchgate.net |

| Nitrogen | N 1s | ~400.0 eV | Nitrogen atoms in the adsorbed hydrazine molecule. | Hydrazine on Copper aip.org |

| Nitrogen | N 1s | ~398.1 eV | Potential formation of metal nitrides upon reaction. | Silicon Nitride aip.org |

| Carbon | C 1s | ~288.0 eV | Carbon atom in the cyanurate ring (N-C=O). | Melamine Cyanurate researchgate.net |

| Oxygen | O 1s | ~531.0 - 532.0 eV | Oxygen atom in the cyanurate ring (C=O). | General value for carbonyl oxygen. |

Reaction Mechanisms and Chemical Transformations of Hydrazine Cyanurate

Thermal and Catalytic Decomposition Pathways

The decomposition of hydrazine (B178648) and its derivatives is a subject of significant interest due to its application in fields ranging from propellants to materials synthesis. Hydrazine cyanurate, as a solid source of hydrazine, presents specific decomposition characteristics.

Investigation of Decomposition Products and Stoichiometry

The thermal decomposition of hydrazine is a complex process influenced by factors such as temperature, pressure, and the presence of catalysts. caltech.edunih.govnasa.gov Studies on the thermal decomposition of various hydrazinium (B103819) salts show that they often melt before undergoing exothermic decomposition into gaseous products. researchgate.net For hydrazine itself, lower temperatures tend to favor the production of ammonia (B1221849) (NH₃), while higher temperatures predominantly yield nitrogen (N₂) and hydrogen (H₂). caltech.edunih.gov Prominent intermediates observed during hydrazine decomposition include N₂H₃, N₂H₂, and NH₂. caltech.edunih.gov

Complete decomposition: N₂H₄ → N₂ + 2H₂

Incomplete decomposition: 3N₂H₄ → 4NH₃ + N₂ researchgate.net

The thermal behavior of related compounds provides further insight. For example, hydrazinium hydrogen-3,5-pyrazoledicarboxylate monohydrate undergoes a multi-step decomposition, starting with an endothermic process followed by a sharp exothermic degradation. researchgate.net Similarly, the thermal decomposition of hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO) composites involves multiple stages, with reaction mechanisms varying from chemical reaction to diffusion models depending on the stage of decomposition. mdpi.com

Interactive Table: Decomposition Products of Hydrazine under Different Conditions

| Condition | Primary Products | Intermediates | Reference |

| Lower Temperatures | Ammonia (NH₃) | N₂H₃, N₂H₂, NH₂ | caltech.edunih.gov |

| Higher Temperatures | Nitrogen (N₂), Hydrogen (H₂) | N₂H₃, N₂H₂, NH₂ | caltech.edunih.gov |

| High Pressure | Ammonia (NH₃) | - | caltech.edunih.gov |

Catalysis-Assisted Decomposition Mechanisms (Drawing parallels from general hydrazine decomposition studies)

The decomposition of hydrazine can be significantly influenced by the presence of catalysts. Various metals and their compounds have been shown to be active catalysts for hydrazine decomposition, including iridium, platinum, and tungsten carbide. caltech.edunih.govresearchgate.netrsc.org

Studies on iridium (Ir) surfaces, which are highly efficient for hydrazine decomposition, have identified three primary catalytic mechanisms:

An intramolecular reaction between hydrazine molecules. rsc.orgresearchgate.net

An intramolecular reaction between co-adsorbed amino groups. rsc.orgresearchgate.net

Hydrazine dehydrogenation assisted by co-adsorbed amino groups. rsc.orgresearchgate.net

The decomposition on Ir(111) preferentially starts with the scission of the N-N bond, followed by dehydrogenation, ultimately producing ammonia and nitrogen. rsc.orgresearchgate.net The adsorption of hydrazine on the catalyst surface weakens the N-N bond, facilitating this initial scission. rsc.org

Platinum (Pt) surfaces also effectively catalyze hydrazine decomposition, reducing the initial decomposition temperature by approximately 50%. caltech.edunih.gov The Pt surface has been found to be significantly more active than the Pt rsc.org surface. caltech.edunih.gov In acidic media, the platinum-catalyzed decomposition of hydrazine is a complex process involving heterogeneous catalytic auto-decomposition, reaction with catalytically generated nitrous acid, and catalytic oxidation by nitric acid. aip.org

Tungsten carbide (WC) is another active catalyst for hydrazine decomposition. researchgate.net The presence of surface oxygen can affect the reaction rate, but the primary products remain nitrogen and ammonia, suggesting the fundamental reaction pathway is not altered. researchgate.net

The catalytic decomposition of hydrazine nitrate (B79036) on a Ru/C catalyst in nitric acid involves both heterogeneous catalytic disproportionation at the catalyst surface and oxidation by catalytically generated nitrous acid. researchgate.net

Role in Nitridation Processes

This compound serves as a stable, solid-state source of hydrazine, which is advantageous for nitridation processes where purity and handling of liquid hydrazine can be problematic. researchgate.net It evolves pure hydrazine upon heating, making it a suitable precursor for the growth of thin nitride films. researchgate.net

Gas-Phase Release of Nitrogen Species for Film Growth

Hydrazine readily decomposes at temperatures above 400°C, providing a source of reactive nitrogen species for low-temperature depositions. researchgate.net The use of this compound allows for a controlled release of hydrazine gas into a low-pressure chemical vapor deposition (LPCVD) reactor. researchgate.net This in-situ generation of hydrazine is crucial for processes like the nitridation of semiconductor surfaces. For example, in the growth of gallium nitride (GaN), the photolytically produced amidogen (B1220875) radical (NH₂) is a dominant species that drives the surface kinetics.

The synthesis process of this compound itself can be optimized to improve the purity of the evolved hydrazine. By using dimethylsulfoxide (DMSO) as a solvent instead of water during its synthesis, the water content in the evolved hydrazine can be significantly reduced. researchgate.net

Surface Chemistry and Film Formation Mechanisms during Nitridation

Hydrazine has been successfully used for the low-temperature nitridation of various substrates, including gallium arsenide (GaAs), silicon, and transition metals. nih.gov this compound, as a solid hydrazine source, has been specifically demonstrated for the nitridation of GaAs and sapphire surfaces.

On GaAs surfaces, nitridation with this compound at 200°C results in a surface primarily composed of GaN. researchgate.net The process involves the dissociative adsorption of hydrazine molecules onto the substrate surface. scbt.com For GaAs, this leads to the removal of surface arsenic atoms and the formation of stable Ga-N-Ga bridge configurations. scbt.com This wet chemical nitridation process can form a protective monolayer of gallium nitride, which passivates the surface against oxidation. scbt.comgoogle.com

On sapphire (Al₂O₃) substrates, nitridation with this compound leads to the formation of AlNₓO₁₋ₓ. This indicates that the nitrogen species from the decomposed hydrazine react with the sapphire surface to form an aluminum oxynitride layer.

Interactive Table: Nitridation using this compound

| Substrate | Resulting Film Composition | Key Process Details | Reference |

| GaAs (100) | Primarily GaN, with some GaAs and Ga₂O₃ | Nitridation at 200°C in an LPCVD reactor. researchgate.net | researchgate.net |

| Sapphire (0001) | AlNₓO₁₋ₓ | Exhibited three-dimensional growth for long nitridation times. |

Reactivity in Specific Chemical Syntheses (e.g., potential in azide (B81097) synthesis, as a source for anhydrous hydrazine)

This compound's primary utility in chemical synthesis stems from its function as a stable carrier for hydrazine.

One of the key applications of this compound is in the preparation of anhydrous hydrazine. sciencemadness.org The thermal decomposition of the solid complex releases hydrazine gas, which can then be collected, providing a route to anhydrous hydrazine that avoids the challenges of dehydrating aqueous hydrazine solutions. sciencemadness.orgsciencemadness.org

There is also speculation about the potential use of this compound in azide synthesis. The concept involves precipitating the slightly soluble this compound from a reaction mixture, which could then potentially be used directly or as a precursor in the synthesis of azides.

Computational and Theoretical Investigations of Hydrazine Cyanurate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule, which dictates its geometry, reactivity, and spectroscopic properties. For hydrazine (B178648) cyanurate, these methods elucidate the nature of the ionic bond between the hydrazinium (B103819) cation (N₂H₅⁺) and the cyanurate anion (C₃H₂N₃O₃⁻).

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively applied to study nitrogen-containing heterocyclic compounds and hydrazone derivatives. mdpi.comresearchgate.net For hydrazine cyanurate, DFT calculations are used to optimize the molecular geometry of the constituent ions, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and analyze the electronic properties. researchgate.net

Key electronic parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com In the context of this compound, the HOMO is typically localized on the electron-rich cyanurate anion, while the LUMO is associated with the hydrazinium cation. DFT calculations can also map the electrostatic potential surface, visually representing the charge distribution and identifying the sites most susceptible to electrophilic and nucleophilic attack. Studies on related hydrazone systems show that functionals like B3LYP combined with basis sets such as 6-311++G(d,p) provide reliable results for geometry and electronic properties. mdpi.com

Table 1: Representative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Application for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; associated with the cyanurate anion. mdpi.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; associated with the hydrazinium cation. mdpi.com |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Correlates with chemical stability and reactivity. mdpi.com |

| Ionization Potential (IP) | Energy required to remove an electron | Quantifies the tendency to be oxidized. |

| Electron Affinity (EA) | Energy released when an electron is added | Quantifies the tendency to be reduced. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

| Mulliken/NBO Charges | Distribution of electron charge among atoms | Helps understand the ionic nature of the N-H···O bonds. |

While DFT is prevalent, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameterization. sioc-journal.cn These methods have been used to investigate the properties of hydrazine, including its geometry and rotational energy barriers. nih.gov For this compound, ab initio calculations can offer a high-accuracy benchmark for properties like bond lengths, bond angles, and the energetics of proton transfer from cyanuric acid to hydrazine.

Semi-empirical methods, such as PM3, use parameters derived from experimental data to simplify calculations, making them suitable for larger systems. While less accurate than DFT or ab initio methods, they can be effective for initial conformational searches and for studying large clusters of molecules. scbt.com

Density Functional Theory (DFT) Applications

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the compound's behavior. For this compound, MD simulations can explore the conformational flexibility of the hydrazinium cation and its interactions within the crystal lattice or in solution. researchgate.netnih.gov

Studies on hydrazine in aqueous solutions have used MD to investigate its hydration structure and diffusion properties, revealing details about hydrogen bonding with surrounding water molecules. nih.goviphy.ac.cn Similarly, MD simulations of this compound could elucidate the stability of the crystal structure at different temperatures and pressures. Conformational analysis, often performed with quantum methods, is crucial for understanding the rotational barrier around the N-N bond in the hydrazinium cation and how intermolecular hydrogen bonding within the crystal restricts this motion. sioc-journal.cn

Simulation of Reaction Intermediates and Transition States

Computational methods are invaluable for exploring reaction mechanisms, including the identification of short-lived intermediates and the calculation of activation energies via transition state theory. For this compound, a key application is in understanding its thermal decomposition. DFT calculations can be used to model potential decomposition pathways, such as the breaking of N-N or N-H bonds in the hydrazinium cation or the fragmentation of the cyanurate ring.

By mapping the potential energy surface, researchers can identify the minimum energy pathways for reaction. For example, computational studies on the reaction of aryl cyanurates have successfully identified transition states and calculated Gibbs free energies to explain isomerization pathways. scirp.org A similar approach could be applied to model the decomposition of this compound, providing insights into its stability and the nature of the gaseous products formed, which is relevant to its use as a nitrogen source for film growth. acs.org

Intermolecular Interactions and Crystal Lattice Energy Studies

The crystal structure and properties of this compound are dominated by intermolecular forces. The primary interaction is the strong ionic hydrogen bonding between the hydrazinium cation (N₂H₅⁺) and the cyanurate anion (C₃H₂N₃O₃⁻). The protons of the hydrazinium ion act as hydrogen bond donors to the oxygen and nitrogen atoms of the cyanurate ring.

Table 2: Primary Intermolecular Interactions in this compound Crystal

| Interaction Type | Donor | Acceptor | Description |

| Ionic Hydrogen Bond | N-H (from N₂H₅⁺) | O=C (from cyanurate) | Strong, directional interaction; primary force holding the salt together. |

| Ionic Hydrogen Bond | N-H (from N₂H₅⁺) | N (from cyanurate ring) | Secondary hydrogen bonding interaction contributing to the 3D network. |

| π–π Stacking | Cyanurate Ring | Cyanurate Ring | Potential weak interaction between the electron clouds of adjacent rings, contributing to packing efficiency. researchgate.net |

| Van der Waals Forces | All atoms | All atoms | Non-specific, weak attractive forces contributing to overall cohesion. |

Advanced Applications and Functional Materials Derived from Hydrazine Cyanurate

Precursor in Nitride Thin Film Growth

The demand for high-quality nitride thin films in the electronics industry has driven research into alternative nitrogen sources that are more reactive than conventional ammonia (B1221849) (NH₃), especially for low-temperature deposition processes. tn-sanso.co.jprasirc.com Hydrazine (B178648) (N₂H₄) is a highly reactive nitrogen source that can lower the thermal budget for thin film growth, but its handling presents safety challenges. rasirc.commdpi.com Hydrazine cyanurate offers a solution as a stable, solid-state precursor that can deliver hydrazine gas for these processes. researchgate.net

This compound has been effectively demonstrated as a solid source of hydrazine for the low-temperature nitridation of substrates, a critical step in the growth of III-V nitride materials like Gallium Nitride (GaN) and Aluminum Nitride (AlN). researchgate.netresearchgate.net Research shows that purified this compound can be used to successfully nitride surfaces of Gallium Arsenide (GaAs) and sapphire (Al₂O₃), which are common substrates for GaN and AlN epitaxy. researchgate.netresearchgate.net

In one study, the nitridation of GaAs (100) and (111) surfaces using this compound resulted in surfaces primarily composed of GaN. researchgate.netresearchgate.net Similarly, when sapphire (0001) substrates were treated, the formation of an aluminum oxynitride (AlNₓO₁₋ₓ) layer was observed. researchgate.net The ability to form these nitride and oxynitride layers at lower temperatures is advantageous as it minimizes thermal damage to the substrate and allows for greater control over the interface properties, which is crucial for subsequent epitaxial growth of high-quality GaN and AlN films. researchgate.netmdpi.com

| Substrate | Precursor | Resulting Surface Composition | Key Findings |

| GaAs (100), (111) | This compound | Primarily GaN, with some GaAs and Ga₂O₃ | Resulting surfaces were as smooth as unprocessed standards. researchgate.net |

| Sapphire (0001) | This compound | AlNₓO₁₋ₓ | Exhibited three-dimensional growth during long nitridation times. researchgate.net |

This table summarizes the findings from the low-temperature nitridation of different substrates using this compound as a solid hydrazine source.

The use of hydrazine is particularly beneficial for the growth of GaN and AlN because it decomposes more readily at lower temperatures compared to ammonia. researchgate.net This enhanced reactivity enables acceptable deposition rates at temperatures where alloy stability is significantly improved. rasirc.com

The fabrication of modern semiconductor devices involves a series of complex steps, including deposition, patterning, and etching, to create intricate, multi-layered structures. renesas.com The trend towards miniaturization and the development of advanced logic and memory chips necessitate lower processing temperatures to maintain the integrity of these delicate structures. tn-sanso.co.jprasirc.com

Hydrazine's high reactivity compared to ammonia makes it a valuable tool in semiconductor manufacturing for creating high-quality thin films at reduced temperatures. tn-sanso.co.jprasirc.com this compound, as a stable delivery source for hydrazine, facilitates its use in these critical processes. researchgate.net The deposition of high-quality GaN and AlN films is fundamental to the production of various electronic and optoelectronic devices, including high-electron-mobility transistors (HEMTs), light-emitting diodes (LEDs), and high-power electronics. rsc.orgdiva-portal.org The ability to grow these films at lower temperatures using a hydrazine source like this compound can improve device performance and manufacturing throughput. tn-sanso.co.jp

Beyond deposition, hydrazine itself is used for other applications in semiconductor manufacturing, such as surface passivation and photoresist removal. jinanforever.com As a surface passivation agent, it can react with a semiconductor surface to form a layer that reduces defect density and enhances device stability and performance. jinanforever.com Its strong reducing properties also make it effective for stripping photoresist materials without damaging the underlying device structures. jinanforever.com

Deposition of III-V Nitrides (e.g., GaN, AlN)

Polymeric and Composite Materials Incorporating Hydrazine/Cyanurate Structural Motifs

The distinct chemical structures of hydrazine and cyanuric acid (or its derivatives like melamine) can be incorporated into polymer backbones to create materials with specialized properties. The tri-functional nature of the cyanurate ring and the reactive amino groups of hydrazine allow for the formation of extended, cross-linked polymer networks.

There is a significant need for elastomeric materials that maintain flexibility at cryogenic temperatures, particularly for applications like aerospace fuel bladders. nasa.govresearchgate.net Research into creating such polymers has involved the synthesis of highly fluorinated heterocyclic elastomers. nasa.gov In this context, the hydrazine/cyanurate structural motif has proven valuable.

One approach involved using cyanuric trihydrazine to create cyanurate-semicarbazide extensions in elastomeric systems. nasa.gov These structures were part of a family of highly-extended elastomers designed to achieve very low glass transition temperatures (Tg), with some systems approaching -100°C. nasa.gov The goal in designing polymers for cryogenic use is to create highly extended structures with a low degree of intermolecular bonding, which imparts low-temperature flexibility while ensuring the material remains amorphous. nasa.gov The trifunctionality of triazine compounds like cyanuric trihydrazine allows for the formation of self-curing elastomers with controlled, low crosslink density, which is critical for achieving the desired cryogenic properties. nasa.gov

| Polymer Extension Type | Key Components | Application Focus | Noted Properties |

| Cyanurate-semicarbazide | Cyanuric trihydrazine, Isocyanate-terminated prepolymers | Cryogenic Bladder Applications | Formation of highly-extended elastomer systems with low Tg. nasa.gov |

| Cyanurate-urea | Melamine (B1676169), Isocyanate-terminated prepolymers | Cryogenic Bladder Applications | Satisfactory elastomer systems with low crosslink density. nasa.gov |

This table details polymer systems incorporating triazine heterocycles for cryogenic applications, highlighting the role of hydrazine-related linkages.

Surface functionalization is a critical process for modifying the properties of a material to enhance its performance in various applications, including sensors, catalysis, and biomedical devices. researchgate.netnih.gov This often involves creating a self-assembled monolayer (SAM) or covalently attaching specific molecules to a surface. nih.gov The reactive nature of hydrazine and its derivatives makes them useful for these modification strategies.

Hydrazine can be used to tune the surface terminations of materials like MXenes, a class of 2D nanomaterials. researchgate.net The hydrazine/hydrazide functional group is also employed in bioconjugation techniques. For instance, aldehyde or ketone groups on a surface or molecule can be selectively reacted with hydrazine or hydrazide-modified nanoparticles to form stable hydrazone bonds, allowing for controlled orientation of the immobilized ligands. mdpi.com

While direct studies on this compound for surface functionalization are limited, the principles apply. The compound can serve as a source for hydrazine, which can then be used in various immobilization strategies. Furthermore, the cyanurate structure itself can be part of the functionalization scheme. For example, click chemistry reactions, which are widely used for surface functionalization, can involve azide (B81097) or thiol groups reacting with alkynes. kit.edu Hydrazine derivatives are precursors in many syntheses that generate these functional groups, suggesting a pathway where this compound could be an initial building block in creating molecules for surface immobilization.

Development of Extended Polymer Systems for Cryogenic Applications

Role as a Reducing Agent Source in Catalytic Systems

Hydrazine is a powerful reducing agent whose by-products are typically nitrogen gas and water, making it a clean and convenient reductant. wikipedia.org It is widely used in catalytic transfer hydrogenation, an efficient and sustainable method for chemical synthesis. d-nb.inforesearcher.life This process uses a hydrogen donor molecule, like hydrazine, to reduce various organic functional groups in the presence of a catalyst. d-nb.info While hydrazine hydrate (B1144303) is commonly used, its liquid form presents handling issues; this compound offers a safer, solid alternative to generate hydrazine for these catalytic reactions. researchgate.net

Catalytic systems using hydrazine as the hydrogen source are effective for the selective reduction of a wide range of important organic compounds. d-nb.inforesearchgate.net These include the reduction of nitro compounds to amines, the hydrogenation of alkenes and alkynes, and the conversion of azides and nitriles. researcher.life A diverse array of catalysts, including those based on transition metal complexes and supported metal nanoparticles, can activate the decomposition of hydrazine to promote these reduction processes. d-nb.inforesearchgate.net The efficiency of these catalytic systems highlights the potential of using a stable precursor like this compound to supply the necessary reducing agent in a controlled manner.

| Compound Family | Transformation | Catalyst Type | Significance |

| Nitro compounds | Reduction to anilines | Metal-catalyzed, Organocatalytic | Key step in synthesis of dyes, pharmaceuticals. d-nb.inforesearchgate.net |

| Alkenes, Alkynes | Hydrogenation to alkanes | Metal-catalyzed | Fundamental transformation in organic synthesis. d-nb.inforesearcher.life |

| Azides | Reduction to amines | Metal-catalyzed | Important for synthesis of amines and heterocycles. d-nb.inforesearcher.life |

| Nitriles | Reduction to amines | Metal-catalyzed | Versatile method for primary amine synthesis. d-nb.inforesearchgate.net |

| α,β-Unsaturated Carbonyls | Selective reduction of C=C bond | Metal-catalyzed | Produces saturated carbonyls, important intermediates. d-nb.inforesearcher.life |

This table outlines the application of hydrazine-mediated catalytic transfer hydrogenation for the reduction of various organic functional groups.

Environmental Impact and Safety Research for Hydrazine Cyanurate

Academic Studies on Environmental Fate and Degradation Mechanisms (Implications from general hydrazine (B178648) research)

While specific studies on the environmental fate of hydrazine cyanurate are not widely available, extensive research on hydrazine provides significant insights into its likely behavior in the environment. Hydrazine is known to degrade rapidly in most environmental media, and it is rarely encountered in measurable levels. epa.govwho.int Its persistence is highly dependent on a variety of environmental factors. cdc.gov

In aqueous systems, the primary degradation mechanism for hydrazine is oxidation. researchgate.netosti.gov This process is influenced by several factors:

Oxygen: The main pathway for degradation in water is a four-electron oxidation to nitrogen gas (N₂) and water, a reaction that requires oxygen. cdc.govresearchgate.netosti.gov The rate of this oxidation is often dependent on the diffusion of oxygen from the air into the water. researchgate.netosti.gov In oxygen-deficient water, ammonia (B1221849) may be produced as a byproduct. cdc.gov

pH: Hydrazine degradation proceeds more rapidly in alkaline solutions. cdc.govresearchgate.net It is more stable under strongly acidic conditions. researchgate.net

Catalysts: The presence of metal ions, particularly copper (Cu(II)), significantly catalyzes and accelerates the oxidation rate. cdc.govresearchgate.netosti.govscispace.com Phosphate ions also increase the degradation rate. researchgate.netosti.gov

Organic Matter and Hardness: The presence of organic material and water hardness have been identified as major factors affecting the rate of degradation. who.intcdc.gov Hydrazine is removed rapidly from polluted river water. cdc.gov

Biodegradation: Microorganisms in activated sludge can biodegrade hydrazine. who.int However, at concentrations above 1 mg/L, hydrazine can be toxic to these same microorganisms. who.int

In the atmosphere, hydrazine degrades rapidly through reactions with ozone (O₃), hydroxyl (OH) radicals, and nitrogen dioxide. cdc.govcanada.ca The reaction with ozone is likely the primary degradation pathway. cdc.gov The half-life of hydrazine in the atmosphere can range from 1.8 to 5 hours. cdc.gov Photolysis, or degradation by sunlight, is not considered a significant factor. canada.ca

Due to its low octanol/water partition coefficient and rapid degradation, hydrazine is not expected to bioaccumulate in aquatic organisms. who.intcdc.gov

Table 1: Factors Influencing Hydrazine Degradation in Water

| Factor | Influence on Degradation Rate | Primary Products | Citation |

| Dissolved Oxygen | Increases rate | Nitrogen gas, Water | researchgate.net, cdc.gov, osti.gov |

| Alkaline pH | Increases rate | Nitrogen gas, Water | researchgate.net, cdc.gov |

| Acidic pH | Decreases rate (more stable) | N/A | researchgate.net |

| Metal Ions (e.g., Copper) | Increases rate (catalyst) | Nitrogen gas, Water, Ammonia | researchgate.net, cdc.gov, osti.gov |

| Phosphate Ions | Increases rate (catalyst) | Nitrogen gas, Water, Ammonia | researchgate.net, osti.gov |

| Organic Matter | Increases rate | Nitrogen gas, Water | who.int, cdc.gov |

| Microorganisms | Increases rate (biodegradation) | Varies | who.int |

Toxicological Research and Health Implications in Occupational and Research Settings (Implications from general hydrazine research)

The toxicological profile of hydrazine is well-documented, with potential for significant health effects from both acute (short-term) and chronic (long-term) exposure. epa.govnj.gov Hydrazine and its derivatives are highly toxic and can cause damage to multiple organ systems. researchgate.netnih.gov Exposure can occur through inhalation, ingestion, or skin contact. researchgate.net

Acute Effects: Short-term exposure to high levels of hydrazine can cause a range of symptoms. Inhalation can lead to irritation of the eyes, nose, and throat, as well as dizziness, headache, and nausea. epa.govnj.gov More severe inhalation exposures can result in a buildup of fluid in the lungs (pulmonary edema), a medical emergency. epa.govnj.govoup.com Neurological effects are prominent, including seizures, convulsions, and coma. epa.govnj.govoup.com Acute exposure can also cause damage to the liver, kidneys, and central nervous system. epa.govcdc.gov As a corrosive liquid, direct contact can cause severe skin and eye burns. epa.govnj.govunm.edu

Chronic Effects: Long-term exposure to hydrazine carries serious health risks. It has been shown to cause cancer in animals, specifically tumors of the liver, lung, and nasal cavity. epa.govnj.gov The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a Group B2, probable human carcinogen. epa.gov The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans. cdc.gov Chronic exposure may also lead to the development of bronchitis, damage to red blood cells causing anemia, and potential harm to the liver and kidneys. nj.gov There is also evidence that it may be a reproductive toxin and a skin sensitizer. nj.govunm.edu

Occupational Exposure Limits: Various agencies have established occupational exposure limits to protect workers from the harmful effects of hydrazine.

Table 2: Occupational Exposure Limits for Hydrazine

| Agency | Limit Type | Value | Citation |

| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 1 ppm | nj.gov |

| NIOSH | Recommended Exposure Limit (REL) - 2-hr Ceiling | 0.03 ppm | nj.gov |

| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 0.01 ppm | nj.gov |

TWA: Time-Weighted Average; ppm: parts per million

Strategies for Safer Handling and Purity Control in Laboratory and Industrial Scale

Given the hazardous nature of hydrazine compounds, strict safety protocols and purity control measures are essential in both laboratory and industrial settings.

Safer Handling:

Engineering Controls: The primary engineering control is the use of a chemical fume hood to pull vapors and fumes away from the user. unm.edu For industrial processes, closed systems are necessary to prevent release.

Personal Protective Equipment (PPE): Comprehensive PPE is required when handling hydrazine. unm.eduontosight.aiarxada.com This includes:

Eye Protection: Splash-proof chemical goggles and/or a face shield. unm.eduarxada.com

Hand Protection: Butyl rubber or nitrile gloves are recommended. unm.eduarxada.com

Body Protection: A chemical-resistant apron or lab coat is necessary. unm.eduarxada.com For situations with a high risk of exposure, a full chemical protection suit may be required. pentachemicals.eu

Respiratory Protection: When engineering controls are insufficient, a NIOSH-approved full-face positive-pressure supplied-air respirator or self-contained breathing apparatus (SCBA) must be used. arxada.com

Administrative Controls: Access to areas where hydrazine is used should be restricted to trained and authorized personnel. unm.edu Clear signage indicating the hazards must be posted. unm.edu

Storage: Hydrazine solutions should be stored in tightly closed containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition. pentachemicals.eu They must be kept separate from incompatible materials like oxidizing agents and strong acids. ontosight.aiarxada.com

Spill and Waste Management: Spills should be handled only by trained personnel wearing appropriate PPE. unm.edu Drains in handling areas should lead to a containment system where the hydrazine can be neutralized before disposal. arxada.com Destruction of hydrazine waste can be accomplished using dilute solutions of sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide. arxada.com

Purity Control: The purity of hydrazine and its salts is critical for many applications. The Raschig process, a common synthesis method, produces a dilute aqueous solution of hydrazine that contains impurities like sodium chloride. google.com Various methods are employed for purification and concentration.

Distillation: Simple distillation can concentrate aqueous hydrazine solutions. researchgate.net However, this method can be energy-intensive and may not effectively remove all types of impurities, particularly certain organic compounds. google.comgoogle.com

Crystallization and Salt Formation: One common purification strategy involves converting hydrazine into a crystalline salt, such as hydrazine sulfate. researchgate.net This salt can be separated by filtration, washed, and then, if needed, the free hydrazine can be recovered. researchgate.netcore.ac.ukorgsyn.org The process of dissolving the salt in water followed by evaporation and filtration can further enhance purity. core.ac.uk

Ion Exchange Chromatography: This technique can be used to purify and concentrate dilute hydrazine solutions. google.com The process involves acidifying the solution to form the hydrazinium (B103819) salt, which is then adsorbed onto a cation exchange resin. After washing the resin, the purified hydrazine is eluted using a strong base. google.com

Analytical Methods for Purity Verification: Several analytical methods are used to determine the purity of hydrazine and quantify impurities. These include colorimetric methods, gas chromatography (GC), and high-performance liquid chromatography (HPLC). nih.govclu-in.org For instance, ASTM Method D1385-07 is a colorimetric method for determining hydrazine in aqueous samples. clu-in.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Control and Scalability

The traditional synthesis of hydrazine (B178648) cyanurate involves reacting its constituent parts in a suitable solvent. However, future research must focus on more advanced synthetic methodologies to improve control over product characteristics and enable large-scale, efficient production.

One promising avenue is the refinement of solvent systems. Research has shown that replacing water with solvents like dimethylsulfoxide during synthesis can significantly reduce the water content in the hydrazine evolved upon thermal decomposition, a critical factor for applications requiring anhydrous hydrazine. Further investigation into a broader range of non-aqueous and eutectic solvents could lead to even greater purity and control over the final product's physical properties, such as crystal size and morphology.

Moreover, the development of scalable and continuous manufacturing processes is essential. researchgate.netmit.edu Methodologies like flow chemistry, which have been successfully applied to the synthesis of other complex macromolecules, offer significant advantages over batch processing. mit.edu A continuous flow system for hydrazine cyanurate could provide superior control over reaction parameters, improve safety by minimizing the accumulation of hazardous materials, and increase throughput, making the compound more accessible for industrial applications. researchgate.netmit.edu Exploring these modern, scalable approaches is a critical step toward realizing the full commercial potential of this compound. researchgate.net

Multiscale Modeling and Advanced Computational Design for Predictive Understanding

Computational chemistry offers powerful tools for understanding and predicting the behavior of materials at multiple scales, yet it remains an underutilized resource in the study of this compound. Future research should leverage these techniques to build a comprehensive, predictive model of the compound.

Key Areas for Computational Investigation:

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, bonding characteristics, and vibrational frequencies of the hydrazine-cyanurate salt. acs.org This would provide fundamental insights into the nature of the ionic interaction between the hydrazinium (B103819) cation and the cyanurate anion and could be used to predict the compound's thermal decomposition pathways and reaction mechanisms. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties of this compound, including its crystal packing, phase behavior, and the dynamics of its thermal decomposition. gatech.edu Such simulations are crucial for understanding how the compound behaves as a solid-state precursor and for designing more efficient processes for releasing pure hydrazine. gatech.edu

Multiscale Modeling: For applications in composite materials, a multiscale approach is necessary. rsc.orgresearchgate.net This involves using atomistic data from DFT and MD to inform larger, mesoscale models that can predict the material's bulk properties, such as thermal conductivity and mechanical strength when this compound or its derivatives are incorporated into a polymer matrix. researchgate.net Such predictive understanding is invaluable for the a priori design of new functional materials.

By applying these computational tools, researchers can accelerate the discovery process, optimize material performance, and gain a level of insight that is often difficult to achieve through experimental methods alone.

Expansion into New Functional Materials and Device Architectures

Perhaps the most exciting future direction for this compound lies in its use as a building block for novel functional materials. The distinct chemical functionalities of its two components—the nitrogen-rich, heterocyclic cyanurate ring and the reactive hydrazine linker—make it an ideal precursor for a variety of advanced architectures.

A significant area of opportunity is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are crystalline, porous polymers with tailorable structures and properties. acs.orgnih.gov Derivatives of cyanuric acid (e.g., triformylphenoxy cyanurate) and hydrazine are key monomers in the construction of nitrogen-rich COFs. acs.orgnasa.gov These materials exhibit exceptional properties for applications in:

Sensing: The high density of π-electrons and nitrogen atoms makes these COFs excellent candidates for detecting electron-deficient molecules. acs.org

Catalysis: The ordered pore structure can host catalytic sites for a range of chemical transformations.

Water Harvesting: Specific hydrazine-hydrazide-linked COFs have demonstrated the ability to capture water from the atmosphere, even in arid conditions, showcasing their potential for addressing water scarcity. researchgate.net

Furthermore, hydrazine and cyanurate moieties have been used to create specialized polymers, such as highly fluorinated elastomers with hydrazine linkages designed for cryogenic bladder applications in the aerospace industry. organic-chemistry.org this compound can also serve as a solid-state nitrogen source for creating thin nitride films on semiconductor substrates, such as Gallium Arsenide (GaAs), a critical process in the fabrication of electronic devices.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—provide a critical framework for the future development of this compound. Given the hazardous nature of hydrazine, adopting greener methodologies is not just an environmental goal but a safety imperative.

Future research should focus on developing synthesis protocols that are more environmentally benign. A model for this can be found in the green synthesis of hydrazides, where conventional methods are compared against greener alternatives. alphawest.com

| Parameter | Conventional Synthesis (e.g., Ester Hydrazinolysis) | Potential Green Synthesis (e.g., Microwave-Assisted) |

| Solvent | Often requires organic solvents. | Can be performed solvent-free. alphawest.com |

| Energy Input | Requires prolonged heating (hours). alphawest.com | Rapid heating (seconds to minutes) via microwave irradiation. alphawest.com |

| Reaction Time | 6-9 hours. alphawest.com | 60-200 seconds. alphawest.com |

| Yield | Moderate (e.g., 60-77%). alphawest.com | High (e.g., 81-90%). alphawest.com |

| Environmental Factor | Higher E-factor (more waste per kg of product). alphawest.com | Lower E-factor (less waste). alphawest.com |

| This table is an illustrative comparison based on data for hydrazide synthesis, outlining a potential framework for evaluating this compound synthesis. |

Key green chemistry avenues to explore for this compound include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while often increasing product yields. alphawest.com

Use of Greener Reagents: Investigating alternative and less hazardous reagents, such as using trichloroisocyanuric acid (TCCA) as an environmentally friendly oxidant in related reactions, could lead to safer processes. nih.gov

Hydrazine-Free Pathways: A long-term goal could be the development of synthetic routes to hydrazine-cyanurate-like materials that avoid the use of free hydrazine altogether, for instance, by using more stable precursors that generate the desired linkage in situ.

Comprehensive Understanding of Environmental and Health Aspects in Specific Applications

A comprehensive understanding of the environmental fate and toxicological profile of this compound is crucial for ensuring its safe use. While data exists for its individual components, more research is needed on the compound itself and its degradation products in the context of its specific applications.

Hydrazine is a well-documented hazardous substance. It is classified as a probable human carcinogen (Group B2) by the U.S. EPA and is known to be toxic to the liver, kidneys, and central nervous system upon exposure. researchgate.netpalintest.com Cyanuric acid, by contrast, exhibits low acute toxicity. nih.gov However, it is environmentally persistent and can interfere with biological nutrient removal in wastewater treatment systems. flipr.shop High concentrations of cyanuric acid can also inhibit the efficacy of chlorine-based disinfectants, a phenomenon known as "chlorine lock". palintest.com

Future research must address the complete lifecycle of this compound in its applications. For example, when used as a solid-state hydrazine source, it is vital to study the potential for worker exposure to the dust and the environmental impact of disposing of any residual cyanuric acid. Research should focus on identifying the biodegradation pathways of cyanuric acid, as specific bacteria like Acidovorax and Pseudomonas have shown the ability to degrade it under certain conditions. A thorough risk assessment for each specific application will be essential for developing appropriate handling protocols, waste treatment strategies, and regulatory guidelines.

| Component | Key Health & Environmental Profile | Citations |

| Hydrazine | Toxic by inhalation, contact, and ingestion; probable human carcinogen (EPA Group B2); can damage liver, kidneys, and CNS; skin sensitizer. | researchgate.netpalintest.com |

| Cyanuric Acid | Low acute toxicity; can cause irritation; environmentally persistent; can inhibit biological nitrification in wastewater and reduce chlorine efficacy in pools. | nih.govflipr.shop |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing anhydrous hydrazine from hydrazine cyanurate, and how can purity be ensured during preparation?

- Methodological Answer : this compound is thermally decomposed under vacuum to yield anhydrous hydrazine. Critical steps include vacuum thermolysis at controlled temperatures (e.g., 110°C for 24 h under nitrogen atmosphere) and subsequent lyophilization to remove residual hydrazine . Purity verification requires elemental analysis (C, H, N) and spectroscopic characterization (e.g., NMR, FTIR). Contamination risks arise from incomplete decomposition or moisture ingress, necessitating inert atmosphere handling .

Q. How can researchers standardize analytical methods for elemental profiling of hydrazine derivatives to minimize inter-laboratory discrepancies?

- Methodological Answer : Standardization involves:

- Sample Handling : Use inert containers (e.g., Teflon-lined) to prevent metal leaching.

- Instrument Calibration : Cross-validate instruments (e.g., ICP-MS) with certified reference materials.

- Protocol Harmonization : Adopt consensus methods for digestion (e.g., microwave-assisted acid digestion) and quantification.

NASA studies revealed that variations in elemental assays (e.g., Fe, Ni) stemmed from procedural differences; harmonizing protocols reduced deviations by >30% .

Q. What experimental techniques are recommended for determining thermophysical properties of liquid hydrazine derivatives under varying conditions?

- Methodological Answer : Key techniques include:

- Density/Viscosity : Use high-precision viscometers and densitometers under controlled temperature/pressure.

- Thermal Conductivity : Employ transient hot-wire methods.

- Data Validation : Compare results with published tables (e.g., 1.04 g/cm³ density at 25°C for pure hydrazine) .